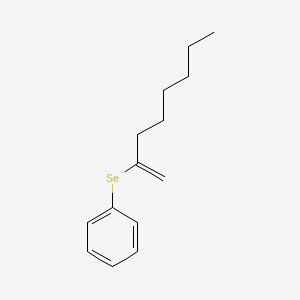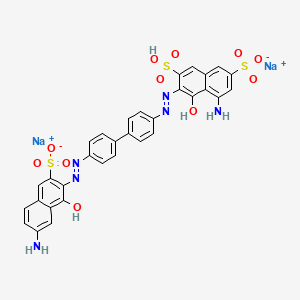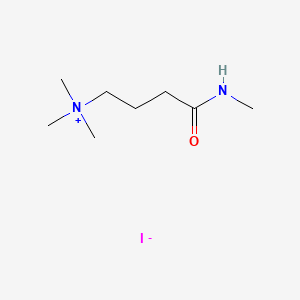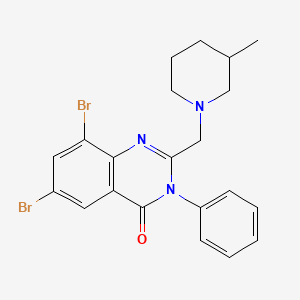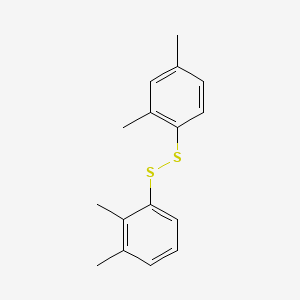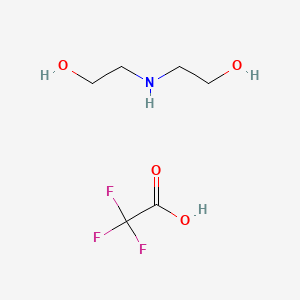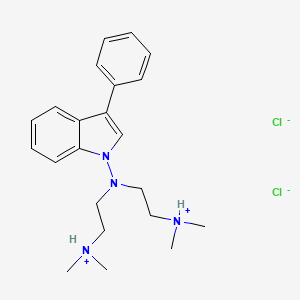
i-Valeryl-k-strophanthidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
i-Valeryl-k-strophanthidin is a cardenolide compound found in species of the genus Strophanthus. It is the aglycone of k-strophanthin, an analogue of ouabain. This compound is known for its potent biological activities, particularly in the field of cardiology, where it has been used as a cardiac glycoside .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of i-Valeryl-k-strophanthidin involves multiple steps, including the extraction of the aglycone from natural sources such as the seeds of Strophanthus kombé. The synthetic route typically involves the following steps:
Extraction: The seeds are processed to extract the crude glycosides.
Hydrolysis: The glycosides are hydrolyzed to yield the aglycone, k-strophanthidin.
Valerylation: The aglycone is then subjected to valeryl chloride in the presence of a base to introduce the valeryl group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract the glycosides.
Purification: Employing chromatographic techniques to purify the aglycone.
Chemical modification: Conducting the valeryl group introduction under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
i-Valeryl-k-strophanthidin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogues.
Substitution: The valeryl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and bases like pyridine are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Aplicaciones Científicas De Investigación
i-Valeryl-k-strophanthidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemistry of cardenolides and their derivatives.
Biology: Employed in research to understand its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
i-Valeryl-k-strophanthidin exerts its effects primarily by inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound also modulates various signaling pathways, including MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Ouabain: Another cardiac glycoside with similar inhibitory effects on Na+/K+ ATPase.
Digitalis: A group of compounds with similar cardiac effects but different chemical structures.
Digitoxin: Similar in function but differs in pharmacokinetics and toxicity.
Uniqueness
i-Valeryl-k-strophanthidin is unique due to its specific valeryl group, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways makes it a versatile compound in both cardiology and oncology research .
Propiedades
Número CAS |
63979-73-7 |
|---|---|
Fórmula molecular |
C28H40O7 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H40O7/c1-17(2)12-24(31)35-19-4-9-26(16-29)21-5-8-25(3)20(18-13-23(30)34-15-18)7-11-28(25,33)22(21)6-10-27(26,32)14-19/h13,16-17,19-22,32-33H,4-12,14-15H2,1-3H3/t19-,20+,21?,22?,25+,26-,27-,28-/m0/s1 |
Clave InChI |
WPPFRCIRFVQANO-PNQBCYOKSA-N |
SMILES isomérico |
CC(C)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
SMILES canónico |
CC(C)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




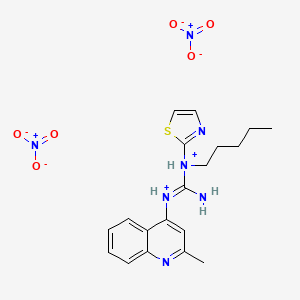
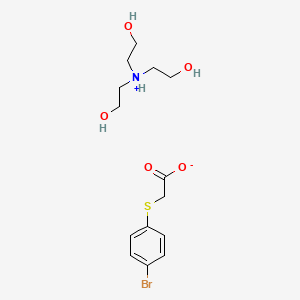

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
